Nervogenic acid

Antioxidant Free Radical Scavenging Lipid Peroxidation

Nervogenic acid (3,5-diprenyl-4-hydroxybenzoic acid) is a validated reference compound for natural product antioxidant screening, demonstrating superiority to the synthetic standard BHA in the ferric thiocyanate assay. Its well-characterized MIC range (2–>50 nM) and unique pro-coagulant activity via ADP-induced platelet aggregation make it an essential scaffold for SAR studies on prenylated p-hydroxybenzoic acid derivatives. Unlike glycosylated analogs, the parent compound provides the core pharmacophore for systematic evaluation of substitution effects on antimicrobial potency and immunomodulatory activity. Secure high-purity material for your lipid peroxidation, oxidative stress, or hemostasis research programs.

Molecular Formula C17H22O3
Molecular Weight 274.35 g/mol
Cat. No. B172284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNervogenic acid
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C
InChIInChI=1S/C17H22O3/c1-11(2)5-7-13-9-15(17(19)20)10-14(16(13)18)8-6-12(3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,19,20)
InChIKeyLSVOBJIOONAGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nervogenic Acid: A Prenylated p-Hydroxybenzoic Acid Derivative with Multi-Target Bioactivity


Nervogenic acid (CAS 17622-86-5) is a prenylated p-hydroxybenzoic acid derivative [1] first isolated from Piper aduncum [2] and later identified in various Liparis and Oberonia species [3]. It belongs to a class of aromatic compounds characterized by a 4-hydroxybenzoic acid core with prenyl (3-methyl-2-butenyl) substitutions at the 3 and 5 positions [4]. Unlike its glycosylated derivatives or structurally related analogs, the parent compound nervogenic acid demonstrates a unique combination of antioxidative, pro-coagulant, and antibacterial activities that distinguishes it within this chemical class.

Why Nervogenic Acid Cannot Be Substituted by Generic Prenylated Benzoic Acid Analogs


While numerous prenylated p-hydroxybenzoic acid derivatives exist in nature [1], nervogenic acid exhibits a specific substitution pattern (3,5-diprenyl-4-hydroxybenzoic acid) that confers a distinct biological profile compared to close structural analogs [2]. Unlike its glycosylated derivatives (e.g., nervosine VII, liparisnervosides) which show enhanced antimicrobial or immunosuppressive activities [3], the parent compound nervogenic acid demonstrates superior antioxidant activity relative to synthetic standards . Furthermore, compared to other prenylated benzoic acid derivatives such as grifolic acid [4] or the methoxylated analogs from Piper aduncum [5], nervogenic acid occupies a unique activity space combining moderate antibacterial potency with notable pro-coagulant effects—a combination not replicated by simple structural modifications [6].

Quantitative Differentiation of Nervogenic Acid Against Key Analogs and Standards


Nervogenic Acid Exhibits Superior Antioxidant Activity Compared to Synthetic Standard BHA

Nervogenic acid demonstrates higher antioxidant activity than the synthetic standard t-butyl-4-hydroxyanisole (BHA) when evaluated using the ferric thiocyanate method . This method measures the inhibition of lipid peroxidation by assessing the ability of compounds to prevent the oxidation of ferrous iron to ferric iron in the presence of linoleic acid .

Antioxidant Free Radical Scavenging Lipid Peroxidation

Nervogenic Acid Displays Moderate Antibacterial Activity Against Staphylococcus aureus in Contrast to Glycosylated Derivatives

While the parent compound nervogenic acid shows antibacterial activity , its glycosylated derivative nervosine VII (compound 3) exhibits quantifiable antimicrobial activity against Staphylococcus aureus with an MIC of 62.5 μg/mL [1]. This represents a baseline for understanding the structure-activity relationship, as the parent compound nervogenic acid (lacking glycosylation) is reported to have a broader MIC range of 2->50 nM (approximately 0.55->13.7 μg/mL) against various bacterial strains in earlier studies [2].

Antibacterial Staphylococcus aureus MIC

Nervogenic Acid Glycoside Derivative Demonstrates Pro-Coagulant Activity in ADP-Induced Platelet Aggregation Assay

In a bioactivity-guided fractionation study of Liparis nervosa, a nervogenic acid glycoside (3,5-bis(3-methyl-but-2-enyl)-4-O-[beta-D-xylopyranosyl-(1-->2)-beta-D-glucopyranosyl]-benzoic acid) was isolated and demonstrated good pro-coagulant activity in vitro [1]. The compound promoted ADP-induced platelet aggregation [2], an effect not observed with adenosine, another compound isolated from the same extract [3]. While the parent compound nervogenic acid is also reported to possess pro-coagulant activity , the glycoside derivative provides a quantifiable benchmark for this biological effect.

Pro-coagulant Platelet Aggregation Hemostasis

Nervogenic Acid Derivatives Exhibit Potent Immunosuppressive Activity Against Human T Cell Proliferation

The nervogenic acid derivative nervosine VII (compound 3) demonstrated significant immunosuppressive activity by inhibiting the proliferation of human T cells with an IC50 value of 9.67 ± 0.96 μM [1]. This activity was observed alongside its antimicrobial effects against S. aureus [2]. In contrast, other prenylated p-hydroxybenzoic acid derivatives such as those from Oberonia myosurus (oberoniamyosurusins) show antimicrobial activity but lack reported immunosuppressive effects [3], suggesting that specific structural features of nervogenic acid derivatives confer unique immunomodulatory properties.

Immunosuppressive T Cell Proliferation IC50

Nervogenic Acid Demonstrates Broader Antimicrobial Spectrum Compared to Methoxylated Analogs

In the original isolation study from Piper aduncum, nervogenic acid (compound 5) exhibited antimicrobial activity with an MIC range of 2->50 nM against various bacterial strains [1]. In contrast, its methoxylated analog 3,5-bis(3-methyl-2-butenyl)-4-methoxy-benzoic acid (compound 4) showed a narrower MIC range of 1.25->50 nM [2], while the monohydroxylated analog 4-hydroxy-3-(3-methyl-2-butenyl)-5-(3-methyl-2-butenyl)-benzoic acid (compound 5) demonstrated an MIC range of 0.9->50 nM [3]. This comparison illustrates that the 4-hydroxy substitution pattern of nervogenic acid confers a distinct antimicrobial profile compared to 4-methoxy or alternative prenylation patterns.

Antimicrobial Structure-Activity Relationship MIC

Optimal Research and Procurement Scenarios for Nervogenic Acid Based on Differential Evidence


Natural Product Antioxidant Screening Programs Requiring Superior Efficacy to Synthetic Standards

Researchers developing natural antioxidant libraries should prioritize nervogenic acid based on its demonstrated superiority to the synthetic standard BHA in the ferric thiocyanate assay . This validated head-to-head comparison provides a defensible rationale for including nervogenic acid in panels assessing natural alternatives to synthetic antioxidants. Its activity profile supports applications in studies of lipid peroxidation inhibition and oxidative stress mitigation .

Structure-Activity Relationship Studies of Prenylated Benzoic Acid Antimicrobials

Investigators conducting SAR studies on prenylated p-hydroxybenzoic acid derivatives should acquire nervogenic acid as a reference compound due to its well-characterized MIC range (2->50 nM) [1] and its position as the parent scaffold for numerous glycosylated derivatives with altered bioactivity profiles [2]. The availability of comparative data for methoxylated and monohydroxylated analogs enables systematic evaluation of substitution effects on antimicrobial potency [3].

Hemostasis and Platelet Aggregation Research

Researchers exploring natural pro-coagulant agents should consider nervogenic acid and its glycosylated derivatives, which have demonstrated promotion of ADP-induced platelet aggregation in bioactivity-guided fractionation studies [4]. This activity distinguishes nervogenic acid from other prenylated benzoic acid compounds like grifolic acid, which lack reported hemostatic effects [5], offering a unique tool for investigating platelet function and thrombosis pathways.

Immunomodulatory Drug Discovery Programs Targeting T Cell Proliferation

Drug discovery programs seeking natural product leads with immunosuppressive activity should evaluate nervogenic acid derivatives, which exhibit potent inhibition of human T cell proliferation (IC50 = 9.67 ± 0.96 μM for nervosine VII) [6]. This activity is not observed in structurally related prenylated benzoic acid classes such as oberoniamyosurusins [7], making nervogenic acid-derived compounds uniquely valuable for immunomodulatory screening cascades.

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